molecular formula C8H8N2OS B12864863 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole

3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole

Cat. No.: B12864863
M. Wt: 180.23 g/mol
InChI Key: AEMODYTVNOFBIJ-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole is a high-purity heterocyclic compound designed for research and development applications. Its molecular structure incorporates two privileged pharmacophores—a furan ring and a pyrazole nucleus—making it a valuable scaffold in medicinal chemistry and drug discovery. Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties . The presence of the methylthio (-SCH3) group at the 5-position of the pyrazole ring offers a versatile handle for further synthetic modification, allowing researchers to create a wider array of novel chemical entities for biological screening. This compound is of significant interest in the synthesis of more complex molecules aimed at various therapeutic areas. Furthermore, conjugated systems involving furan and pyrazole rings are known to exhibit interesting electronic properties, suggesting potential applications beyond pharmaceuticals, such as in the development of organic electronic materials or fluorescent sensors . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, wearing suitable personal protective equipment. For in-depth quality assurance, please refer to the available analytical data, including the Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

5-(furan-2-yl)-3-methylsulfanyl-1H-pyrazole

InChI

InChI=1S/C8H8N2OS/c1-12-8-5-6(9-10-8)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)

InChI Key

AEMODYTVNOFBIJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=C1)C2=CC=CO2

Origin of Product

United States

Chemical Transformations and Derivatization Studies of 3 2 Furyl 5 Methylthio 1h Pyrazole

Electrophilic and Nucleophilic Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich aromatic system, which dictates its behavior in substitution reactions. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position, which possesses the highest electron density. pharmaguideline.comrrbdavc.orgnih.gov This is due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivate the C-3 and C-5 positions towards electrophilic attack. rrbdavc.org

Conversely, the C-3 and C-5 positions are rendered electron-deficient and are thus susceptible to nucleophilic attack, particularly if a suitable leaving group is present. nih.gov For 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole, the C-4 position is the expected site for electrophilic reactions such as nitration, halogenation, and sulfonation. scribd.com Nucleophilic substitution is most likely to occur at the C-5 position, facilitated by the potential of the methylthio group to act as a leaving group.

Table 1: General Reactivity of the Pyrazole Nucleus

Reaction Type Position Reagents Electrophile/Nucleophile Product Type
Nitration C-4 HNO₃ / H₂SO₄ NO₂⁺ 4-Nitro-pyrazole derivative
Sulfonation C-4 Fuming H₂SO₄ SO₃ Pyrazole-4-sulfonic acid
Halogenation C-4 Br₂ or Cl₂ Br⁺ or Cl⁺ 4-Halopyrazole derivative

Functionalization of the Furan (B31954) Ring System

The furan ring, another electron-rich aromatic system, typically undergoes electrophilic substitution at the C-5 position (α to the oxygen and not attached to the pyrazole). However, the pyrazole substituent at the C-2 position of the furan ring acts as an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Despite this deactivation, electrophilic substitution reactions can still be carried out, with the primary site of reaction being the C-5 position of the furan moiety. Common electrophilic substitution reactions for furans include nitration, halogenation, acylation, and formylation.

Chemical Reactivity of the Methylthio Moiety

The methylthio (-SCH₃) group at the C-5 position of the pyrazole ring is a key site for chemical modification. Its reactivity is primarily centered on two types of transformations: oxidation and nucleophilic displacement.

Oxidation: The sulfur atom in the methylthio group can be readily oxidized to form a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group. These oxidation reactions are typically achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxide (B87167) and sulfone groups are strong electron-withdrawing groups and excellent leaving groups, which significantly activates the C-5 position for subsequent nucleophilic substitution.

Nucleophilic Displacement: The methylthio group can be displaced by a variety of nucleophiles. This reaction is particularly effective when the pyrazole ring is activated or when strong nucleophiles are employed. For instance, in the synthesis of certain fused pyrazoles, the methylthio group has been shown to be displaced by nucleophiles like hydrazine (B178648). nih.gov The conversion of the methylthio group to the corresponding sulfone greatly enhances its leaving group ability, allowing for displacement by a wider range of weaker nucleophiles. A one-pot synthesis of phenylamino-substituted pyrazoles involves the initial formation of a N,S-thioketal intermediate, followed by condensation with hydrazine where the substituted nitrogen atom selectively displaces the methylthio group. nih.gov

N-Substitution Reactions at the Pyrazole Nitrogen (N-1 Position)

Alkylation or arylation at the N-1 position of the pyrazole ring is a common strategy for derivatization. For asymmetrically substituted pyrazoles like this compound, N-substitution can result in a mixture of two regioisomers. conicet.gov.ar The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents at C-3 and C-5, the nature of the electrophile, and the reaction conditions. organic-chemistry.org

Research has shown that the choice of solvent can have a profound impact on regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase the preference for one regioisomer over the other when compared to conventional solvents like ethanol. conicet.gov.ar Furthermore, catalyst-free Michael addition reactions have been developed for highly regioselective N-1 alkylation of pyrazoles, providing excellent yields and selectivity. semanticscholar.org

Table 2: Factors Influencing N-Substitution Regioselectivity

Factor Influence Example Citation
Solvent Fluorinated alcohols (TFE, HFIP) can significantly improve regioselectivity. Condensation of 1,3-diketones with methylhydrazine. conicet.gov.ar
Reaction Type Michael addition offers high regioselectivity for N-1 alkylation. Catalyst-free reaction of pyrazoles with Michael acceptors. semanticscholar.org
Substituents Steric hindrance and electronic effects of C3/C5 groups direct the incoming electrophile. N-alkylation of various di-, tri-, and tetra-substituted pyrazoles. organic-chemistry.orgsemanticscholar.org

| Base/Catalyst | The choice of base can influence the position of deprotonation and subsequent alkylation. | Use of t-BuOK in pyridine (B92270) for synthesis of 1,3,5-trisubstituted pyrazoles. | organic-chemistry.org |

Annulation and Heteroannulation Strategies for Fused Pyrazole Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the initial introduction of a reactive functional group, such as an amino group, onto the pyrazole ring, followed by a cyclization reaction with a suitable partner.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are an important class of fused heterocycles. Their synthesis often begins with a 5-amino-1H-pyrazole-4-carbonitrile or a related 4-carboxy derivative. nih.gov For the title compound, this would necessitate a two-step conversion: first, nitration at the C-4 position, followed by reduction of the nitro group to an amine. The resulting 4-amino-3-(2-furyl)-5-(methylthio)-1H-pyrazole could then be cyclized.

Common methods for constructing the pyrimidine (B1678525) ring include:

Reaction with Formamide (B127407): Heating the aminopyrazole with formamide at high temperatures. nih.gov

Reaction with Urea (B33335) or Thiourea (B124793): Cyclization with urea or thiourea to yield pyrazolo[3,4-d]pyrimidin-4-ones or -4-thiones.

Reaction with Isothiocyanates: Treatment with an isothiocyanate followed by cyclization.

Table 3: Representative Synthesis of Pyrazolo[3,4-d]pyrimidines

Starting Material Reagents & Conditions Product Citation
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate HCONH₂, 190°C, 8 h 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one nih.gov

Formation of Other Polycyclic Architectures (e.g., Pyrazolo[1,5-a]pyrimidines)

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of a 3-aminopyrazole (B16455) or 5-aminopyrazole with a 1,3-dielectrophilic compound. nih.gov The regioselectivity of this condensation is a critical aspect, as it depends on the relative nucleophilicity of the endocyclic pyrazole nitrogen versus the exocyclic amino group. researchgate.net

To utilize this compound for this synthesis, it would first need to be converted to an aminopyrazole. If the amino group is at the C-5 position (by displacing the methylthio group, for example), reaction with a β-dicarbonyl compound, enaminone, or β-ketonitrile would lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netbeilstein-journals.org Microwave-assisted, solvent-free conditions have been shown to be effective for these cyclization reactions, often providing high yields and regioselectivity. mdpi.comnih.gov

Table 4: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

Aminopyrazole Precursor 1,3-Dielectrophile Conditions Product Type Citation
5-Amino-1H-pyrazoles 3-(Dimethylamino)-1-aryl-prop-2-en-1-ones Catalyst, heat 7-Aryl-pyrazolo[1,5-a]pyrimidines researchgate.net
5-Amino-1H-pyrazoles Benzylidene malononitriles Microwave, 120°C 7-Amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 3 2 Furyl 5 Methylthio 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole is predicted to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the furan (B31954) ring, and the methylthio group. Based on data from analogous structures, the following assignments can be anticipated. nih.govnih.govjmchemsci.com

The proton on the pyrazole ring (H-4) is expected to appear as a singlet. The furan ring protons will present as a characteristic set of coupled signals. The methyl protons of the methylthio group (-SCH₃) would likely appear as a singlet in the upfield region of the spectrum. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazole N-H Variable (broad) Singlet
Furan H-5' ~7.5 Doublet
Furan H-3' ~6.8 Doublet
Furan H-4' ~6.5 Doublet of Doublets
Pyrazole H-4 ~6.7 Singlet

Note: These are estimated values based on related structures and are subject to variation based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Theoretical calculations on the analogous 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provide a strong basis for predicting the chemical shifts for the title compound. nih.govresearchgate.net The presence of the electron-donating methylthio group in place of the electron-withdrawing carboxylic acid group is expected to cause a general upfield shift for the pyrazole ring carbons, particularly C-5.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Theoretical Data of an Analogous Compound nih.gov

Carbon Predicted Chemical Shift (ppm)
Pyrazole C-5 ~145
Furan C-2' ~144
Pyrazole C-3 ~142
Furan C-5' ~112
Furan C-4' ~111
Furan C-3' ~108
Pyrazole C-4 ~105

Note: These values are derived from DFT calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and are adjusted to reflect the substitution change. nih.gov

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the protons within the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the furan and pyrazole rings, as well as the methylthio group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the pyrazole ring would appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic furan and pyrazole rings are anticipated between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic rings would likely be observed in the 1400-1600 cm⁻¹ region. The presence of the C-S bond from the methylthio group would give rise to a weaker absorption in the 600-800 cm⁻¹ range. In a study of a similar molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the C-N stretching of the pyrazole ring was noted in the 1000-1300 cm⁻¹ region. rsc.org

Raman spectroscopy, being complementary to FT-IR, would also be valuable for identifying the vibrational modes, particularly for the non-polar C=C and C-S bonds which often give strong Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (Pyrazole) 3200-3400
C-H Stretch (Aromatic) 3000-3100
C=C/C=N Stretch (Rings) 1400-1600
C-N Stretch (Pyrazole) 1000-1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₈H₈N₂OS), the exact mass can be calculated and would be observed as the molecular ion peak [M]⁺ in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of the methylthio group (-SCH₃) or cleavage of the furan ring. The stability of the pyrazole and furan rings would influence the fragmentation pathways, leading to a series of characteristic daughter ions that can be analyzed to further support the proposed structure.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction on a single crystal provides the most definitive evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific X-ray diffraction data for this compound has been reported, insights can be drawn from related structures.

A theoretical geometry optimization of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid indicated that the molecule adopts a near-planar conformation, with all constituent atoms lying within the same geometric plane. nih.gov It is highly probable that this compound would also exhibit a largely planar structure, facilitating efficient crystal packing. In the solid state, intermolecular hydrogen bonding involving the pyrazole N-H proton and the nitrogen atoms of adjacent molecules is expected, which would play a significant role in the supramolecular architecture. The sulfur atom of the methylthio group could also participate in weaker intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum provides valuable information about the conjugated π-systems and the energy levels of the electrons.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system, which extends over the furan and pyrazole rings, is the primary chromophore responsible for this absorption.

A theoretical study on the closely related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated a prominent absorption peak at approximately 251 nm, which was assigned to a π → π* transition. nih.gov The substitution of the carboxylic acid group with a methylthio group is expected to cause a shift in the absorption maximum. The sulfur atom of the methylthio group has lone pairs of electrons that can interact with the π-system, potentially leading to a red shift (a shift to a longer wavelength) of the absorption band.

Experimental data for other pyrazole derivatives show absorption maxima in the range of 250-350 nm. nih.gov For instance, pyrazole azo dyes exhibit maximum absorption wavelengths between 322 nm and 345 nm, corresponding to the azo group in conjugation with the pyrazole ring. nih.gov

The table below summarizes the expected electronic transitions and their approximate absorption maxima for this compound, based on data from analogous compounds.

Transition TypePredicted λmax (nm)Chromophore
π → π~ 250 - 280Furyl-pyrazole conjugated system
n → π~ 300 - 340Contribution from S and N atoms

This table is predictive and based on data from structurally related pyrazole compounds.

The n → π* transitions, which involve the excitation of an electron from a non-bonding orbital (on the sulfur or nitrogen atoms) to a π* antibonding orbital, are also possible. These transitions are typically weaker than π → π* transitions and may appear as shoulders on the main absorption band. The solvent used for the measurement can also influence the position and intensity of the absorption bands.

Computational Chemistry and Theoretical Investigations of 3 2 Furyl 5 Methylthio 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model a molecule's behavior at the electronic level. For heterocyclic systems such as pyrazoles, these calculations are invaluable for elucidating their complex electronic landscapes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, electronic characteristics, and the relative energies of different molecular states.

In studies of related pyrazole (B372694) compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations using the B3LYP hybrid functional with a 6-31G(d) basis set have been performed to identify the most stable geometric configuration. nih.govnih.govresearchgate.net These analyses revealed that the molecule adopts a nearly planar conformation, a result of the stabilizing effects of the conjugated π-systems. nih.govresearchgate.net A similar DFT study on 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole would be expected to yield a largely planar optimized geometry, although the specific bond lengths, bond angles, and dihedral angles involving the furan (B31954), pyrazole, and methylthio groups would be unique to its structure. Quantum chemical calculations for the carboxylic acid analogue also indicate high electronic stability and low reactivity. nih.govresearchgate.net

A typical output from a DFT geometry optimization provides precise data on the molecule's structure, as illustrated in the hypothetical table below.

Table 1: Illustrative Geometric Parameters Calculated by DFT

Parameter Description Typical Calculated Value (Å or °)
C-C (Pyrazole) Bond length within the pyrazole ring ~ 1.39 Å
C-N (Pyrazole) Bond length within the pyrazole ring ~ 1.35 Å
N-N (Pyrazole) Bond length within the pyrazole ring ~ 1.36 Å
C-S (Thioether) Bond length of the carbon-sulfur bond ~ 1.77 Å
C-O (Furan) Bond length within the furan ring ~ 1.36 Å

Note: The values in this table are representative and not specific experimental or calculated data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack), and green represents neutral potential regions. researchgate.net

For the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, MEP analysis shows pronounced negative potential around the oxygen atoms of the carboxylic acid group, identifying them as primary nucleophilic sites. nih.gov In an MEP analysis of this compound, one would anticipate observing:

Negative Potential (Red/Yellow): Around the pyrazole ring's nitrogen atoms, the furan ring's oxygen atom, and the methylthio group's sulfur atom, indicating these are the primary sites for electrophilic interactions.

Positive Potential (Blue): On the hydrogen atom attached to the pyrazole nitrogen (N-H), highlighting its acidic character and role as an electrophilic site.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity and kinetic stability. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high electronic stability, low chemical reactivity, and high kinetic stability, as more energy is required to promote an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. For instance, the HOMO-LUMO energy gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov An FMO analysis of this compound would determine its specific electronic stability and reactivity profile.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Relates to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital Energy ELUMO Relates to the ability to accept electrons.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions within the molecule and with its environment (like a solvent), MD can provide detailed insights into conformational flexibility and behavior in solution. nih.gov For a molecule like this compound, MD simulations could be employed to:

Analyze the rotational dynamics around the single bond connecting the furan and pyrazole rings.

Investigate the conformational preferences of the methylthio group.

Study how the molecule interacts with solvent molecules, which influences its solubility and stability in different media.

Explore the stability of different tautomers and isomers in a dynamic environment.

While MD simulations are also used to explore the binding of pyrazole derivatives to biological targets like proteins, their application in conformational analysis provides a fundamental understanding of the molecule's intrinsic dynamic behavior. nih.govresearchgate.net

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, including vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical predictions are highly valuable as they can be directly compared with experimental data to confirm the molecular structure. derpharmachemica.com

In studies of similar molecules, calculated FT-IR spectra have successfully identified characteristic vibrational modes, such as O-H and C-H stretching vibrations. nih.gov Likewise, theoretical NMR chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, have shown strong agreement with experimental spectra, aiding in the structural elucidation of complex molecules. nih.gov For this compound, this approach would allow for the prediction of its unique spectroscopic fingerprint, which could then be validated experimentally.

Table 3: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (FT-IR)

Vibrational Mode Predicted Wavenumber (cm-1) Experimental Wavenumber (cm-1)
N-H Stretch (Calculated Value) ~ 3200-3400
C-H Stretch (Aromatic) (Calculated Value) ~ 3000-3100
C=N Stretch (Ring) (Calculated Value) ~ 1550-1650

Note: This table illustrates the concept of comparing theoretical and experimental data. Specific values are not available for the title compound.

Theoretical Insights into Tautomerism and Isomer Stability

1H-pyrazoles can exist in two annular tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. For the title compound, this equilibrium would involve This compound and 5-(2-Furyl)-3-(methylthio)-1H-pyrazole . The stability of these tautomers is influenced by intramolecular interactions, solvent effects, and the electronic nature of the substituents. mdpi.com

Theoretical studies on other disubstituted pyrazoles have shown that the type of substituent is a crucial factor in determining which tautomer is more stable. mdpi.com For example, electron-donating groups (like a methyl group) tend to favor a tautomeric form where the substituent is at position 3, while electron-withdrawing groups (like a nitro group) favor the form where the substituent is at position 5. mdpi.com The methylthio (-SMe) group is generally considered an electron-donating group. Based on this trend, it is plausible that the This compound tautomer, where the furan ring is at position 3, would be the more stable form.

Quantum chemical calculations can precisely determine the relative energies of the different tautomers and isomers in both the gas phase and in various solvents, providing a quantitative prediction of their equilibrium populations. mdpi.comfu-berlin.de

Academic Exploration of Biological Activities and Structure Activity Relationships Sar

Foundational Biological Activities Associated with the Pyrazole (B372694) Scaffold in Research

The pyrazole nucleus is a component of several clinically approved drugs, demonstrating its therapeutic importance. nih.govresearchgate.netnih.gov Research has consistently shown that derivatives of this scaffold exhibit a wide spectrum of pharmacological activities, which are actively being investigated in preclinical and academic settings. mdpi.comnih.govnih.govglobalresearchonline.net

The pyrazole scaffold is a fertile ground for the discovery of new antimicrobial agents. Numerous studies have demonstrated that pyrazole derivatives possess significant inhibitory activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity: Research has shown that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.commdpi.com For instance, certain novel pyrazole-thiazole hybrids have demonstrated good to moderate antimicrobial activity. mdpi.com The incorporation of moieties like imidazothiadiazole into the pyrazole structure has yielded compounds with potent antibacterial action, in some cases exceeding that of control drugs like gatifloxacin. nih.gov Similarly, pyrazole derivatives bearing furan-2-carbohydrazide moieties have shown potent inhibition of several bacterial strains, including multidrug-resistant clinical isolates. nih.gov The synthesis of pyrazoles linked to pyridone rings has also resulted in compounds with notable antibacterial and antifungal properties. orientjchem.org

Antitubercular Investigations: The search for new treatments for tuberculosis has also involved the pyrazole scaffold. Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed they could be screened for anti-tubercular properties against Mycobacterium tuberculosis H37Rv. nih.gov Other research has focused on synthesizing novel pyrazole derivatives specifically designed and evaluated for their antitubercular activity. spast.org

Table 1: Examples of Pyrazole Derivatives in Antimicrobial Research

Compound Class Investigated Activity Key Findings
Pyrazole-Imidazothiadiazole Hybrids Antibacterial Showed strong activity, with some compounds having a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, four times more potent than gatifloxacin. nih.gov
Pyrazole-Thiazole Hybrids Antibacterial, Antifungal Most synthesized compounds showed good-to-moderate activity against tested microorganisms. mdpi.com
1,3-Diaryl Pyrazoles with Furan (B31954) Moiety Antibacterial Exhibited a broad spectrum of inhibitory activity with MIC values in the range of 1–64 μg/mL. nih.gov
Pyrazole Chalcones with Isoniazid Antitubercular One derivative exhibited 92% inhibition against M. tuberculosis H37Rv. spast.org

Pyrazole derivatives are widely recognized for their anti-inflammatory properties, a characteristic exemplified by the commercial success of the COX-2 inhibitor celecoxib, which features a pyrazole core. nih.govresearchgate.netijpsjournal.com Research in this area often focuses on the inhibition of key enzymes in the inflammatory cascade.

Enzyme Inhibition: A primary mechanism for the anti-inflammatory action of pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.govijpsjournal.com By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.govijpsjournal.com Some pyrazole analogues have also been investigated for their dual inhibition of both COX and lipoxygenase (LOX) pathways, potentially offering a broader anti-inflammatory effect. nih.gov

Molecular Interactions: Structure-activity relationship studies have elucidated the specific molecular features that enable pyrazoles to bind effectively to the active site of COX-2. For example, celecoxib's sulfonamide group binds to a hydrophobic pocket in the COX-2 enzyme. ijpsjournal.com The anti-inflammatory potential of various pyrazole derivatives is frequently evaluated in preclinical models, such as the carrageenan-induced paw edema test in rats, to quantify their efficacy. nih.govresearchgate.net Research has also explored pyrazoles that inhibit the production of other inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α). encyclopedia.pub

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with research demonstrating its ability to target various cancer cell lines and molecular pathways. nih.govsrrjournals.combohrium.comresearchgate.net

Elucidation of Molecular Targets: Pyrazole derivatives have been designed to inhibit a range of molecular targets crucial for cancer cell proliferation and survival. These include protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora-A kinase. nih.govbohrium.comfrontiersin.org Other research has focused on pyrazole-based compounds that act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. mdpi.com

Investigation in Cell-Based Models: The anticancer potential of pyrazole derivatives is extensively studied in vitro using various human cancer cell lines. Research has documented the efficacy of these compounds against lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). nih.govsrrjournals.comresearchgate.net For example, certain pyrazole derivatives containing a thiourea (B124793) skeleton have shown potent EGFR inhibitory activity and significant antiproliferative effects against MCF-7 cells, with IC₅₀ values as low as 0.08 µM. nih.gov Fused pyrazole systems have also been evaluated, with some derivatives showing potent activity against the HEPG2 cell line, in some cases ten times more active than the reference drug erlotinib. frontiersin.org

Beyond inflammation and cancer, the pyrazole scaffold has been explored for its potential to modulate the central nervous system, with studies investigating its neuroprotective, antidepressant, and anticonvulsant properties. nih.gov

Neuroprotective Effects: Neuroinflammation is a key factor in the progression of neurodegenerative diseases. Research has shown that pyrazole derivatives can suppress the adverse activation of microglia, the primary immune cells in the brain. bohrium.comnih.gov By inhibiting the secretion of neurotoxins from stimulated microglia-like cells, these compounds can protect neuronal cells from damage. bohrium.comnih.gov

Antidepressant and Anticonvulsant Mechanisms: The structural framework of pyrazole is present in compounds that have been investigated for antidepressant and anticonvulsant activities. nih.gov For instance, some 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, which is a target for antidepressant drugs. nih.gov

Structure-Activity Relationship Studies for 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole and Analogues

The biological activity of a pyrazole derivative is highly dependent on the nature and position of the substituents on the pyrazole ring. For a compound like this compound, the specific contributions of the 2-furyl group at position 3 and the methylthio group at position 5 are critical to its potential biological profile.

The presence of a methylthio (-SCH₃) group, particularly at the 3- or 5-position of the pyrazole ring, is a feature in several biologically active compounds. For example, a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and evaluated for pharmacological activity. researchgate.net In this series, the combination of the 3-methylthio group with various substituents at the N1 position led to compounds with significant analgesic and anti-inflammatory activities. researchgate.net This suggests that the methylthio group can be a favorable substituent for developing anti-inflammatory agents. Fused pyrazoles derived from 5-amino-3-methylthio-pyrazole have also been investigated for a range of activities, including anticancer and antimicrobial effects. mdpi.com

The furan ring, a five-membered aromatic heterocycle containing oxygen, is another important pharmacophore. Its incorporation into a pyrazole structure can significantly influence biological activity. Studies on 1,3-diaryl pyrazole derivatives bearing a furan-2-carbohydrazide moiety demonstrated potent antibacterial and anti-inflammatory activities. nih.gov The synthesis of 3-furyl-1-phenylpyrazole derivatives has also been explored, with some compounds showing notable antibacterial activity against Bacillus subtilis. ijpsr.com These findings indicate that the furan moiety, when attached to the pyrazole core, can contribute to both antimicrobial and anti-inflammatory profiles.

Modifications to the furan moiety itself can fine-tune the biological activity of furyl-pyrazole derivatives. Research into pyrazole oxime esters containing a substituted furan ring has provided insights into these structure-activity relationships. researchgate.net In one study, a series of compounds were prepared where different phenyl groups were attached to the 5-position of the furan ring. researchgate.net

The results indicated that the nature of the substituent on this distal phenyl ring had a significant impact on the compound's insecticidal and acaricidal activity. For example, the presence of an electron-withdrawing trifluoromethyl group on the phenyl-furan moiety led to high efficacy against the carmine spider mite (Tetranychus cinnabarinus). researchgate.net In contrast, a fluoro-substituent on the phenyl-furan ring resulted in a compound with notable insecticidal activity against the diamondback moth (Plutella xylostella) and the cowpea aphid (Aphis craccivora). researchgate.net This demonstrates that even distant modifications to the furan component can modulate the biological specificity of the entire molecule.

Table 2: Influence of Furan Moiety Substitution on Bioactivity of Pyrazole Analogs

Base Scaffold Furan Moiety Modification Resulting Activity Profile
Pyrazole Oxime Ester 5-(4-trifluoromethylphenyl)furan 83% inhibition against Tetranychus cinnabarinus. researchgate.net
Pyrazole Oxime Ester 5-(4-fluorophenyl)furan 71% mortality against Plutella xylostella and 64% against Aphis craccivora. researchgate.net
1,3-Diaryl Pyrazole Furan-2-carbohydrazide Potent antibacterial and anti-inflammatory activities. nih.gov

The Role of the Methylthio Group in Modulating Molecular Interactions and Biological Outcomes

The methylthio group's influence extends to its ability to act as a hydrogen bond acceptor and its potential for metabolic modification. The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) and sulfone metabolites. These metabolic transformations can alter the compound's polarity, solubility, and binding affinity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Understanding these metabolic pathways is crucial in the rational design of analogs with improved in vivo efficacy and duration of action.

Effects of Substitutions on the Pyrazole Nucleus on Target Engagement and Potency

N1-Substitution: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. Alkylation or arylation at the N1 position removes the hydrogen bond donating capability and introduces steric bulk, which can be leveraged to probe the topology of the target's binding site. nih.gov For instance, N-alkylation can enhance lipophilicity, potentially improving cell membrane permeability. However, the size and nature of the N1-substituent are critical; bulky groups may cause steric clashes that hinder binding. The regioselectivity of N-alkylation is also a key consideration, as it can lead to different isomers with distinct biological activities. nih.gov

C4-Substitution: The C4 position of the pyrazole ring is another key site for modification. Introducing substituents at this position can influence the electronic properties of the ring and provide additional points of interaction with the target. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyrazole nitrogen atoms, affecting their ability to form hydrogen bonds. Furthermore, appending larger functional groups at C4 can be used to explore deeper pockets within the target protein, potentially leading to enhanced potency and selectivity.

The interplay between substituents on the pyrazole nucleus and the existing 2-furyl and methylthio groups is a critical aspect of SAR studies. The optimal combination of substituents will depend on the specific biological target and the desired therapeutic outcome.

Computational Approaches to Elucidate SAR and Ligand-Target Interactions (e.g., molecular docking simulations, binding mode analysis)

Computational chemistry provides powerful tools to investigate the interactions between this compound analogs and their biological targets at a molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are invaluable for understanding SAR and guiding the design of new compounds.

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. eurasianjournals.comresearchgate.net For pyrazole derivatives, docking studies can reveal key interactions, such as hydrogen bonds formed by the pyrazole nitrogens, and hydrophobic interactions involving the furan and methylthio groups. By comparing the docking poses and scores of a series of analogs, researchers can rationalize observed differences in biological activity and identify structural features that are crucial for potent inhibition. For example, docking studies on pyrazole-based kinase inhibitors have shown that the pyrazole core often forms critical hydrogen bonds with the hinge region of the kinase domain. jmchemsci.com

Binding Mode Analysis: Following docking, a detailed analysis of the binding mode provides insights into the specific amino acid residues that interact with the ligand. This analysis can highlight the importance of the methylthio group in occupying a specific hydrophobic pocket or the role of the furan ring in forming π-π stacking interactions. Understanding these interactions is fundamental to designing modifications that can enhance binding affinity and selectivity.

The data generated from these computational approaches, when integrated with experimental biological data, provides a robust framework for understanding the SAR of this compound" and its analogs, thereby accelerating the discovery of new and improved bioactive molecules.

Design Principles for New Research Probes and Lead Compounds

The knowledge gained from SAR and computational studies provides a solid foundation for the rational design of new research probes and lead compounds based on the this compound scaffold. The goal is to systematically modify the structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles.

Rational Design of Derivatives for Enhanced Potency and Selectivity (Theoretical Framework)

The rational design of new derivatives involves a hypothesis-driven approach where specific structural modifications are made to test and refine the understanding of ligand-target interactions.

Targeting Specific Interactions: Based on computational models, modifications can be designed to form additional favorable interactions with the target. For example, if a nearby polar residue is identified in the binding pocket, a substituent capable of forming a hydrogen bond could be introduced on the furan ring or the pyrazole nucleus. Conversely, if a hydrophobic pocket is not fully occupied, extending an alkyl chain on the methylthio group or at the N1 position of the pyrazole could lead to improved potency.

Enhancing Selectivity: Achieving selectivity for a specific target over related proteins is a major goal in drug design. By analyzing structural differences in the binding sites of related targets, modifications can be designed to exploit these differences. For instance, introducing a bulky substituent that is accommodated by the target's binding site but clashes with the binding site of an off-target protein can significantly improve selectivity.

The following table outlines a theoretical framework for the rational design of derivatives based on the this compound scaffold:

Modification Site Rationale for Modification Potential Impact
Furan Ring Introduce substituents (e.g., halogens, small alkyl groups) to probe steric and electronic requirements of the binding pocket.Enhance binding affinity and selectivity.
Pyrazole N1-Position Introduce various alkyl or aryl groups to explore hydrophobic pockets and modulate ADME properties.Improve cell permeability and metabolic stability.
Pyrazole C4-Position Introduce small functional groups to create additional interaction points.Increase potency and fine-tune electronic properties.
Methylthio Group Modify the alkyl chain or replace with bioisosteres to alter lipophilicity and metabolic stability.Modulate pharmacokinetic profile and target engagement.

Theoretical Considerations for Scaffold Optimization and Bioisosteric Replacement

Scaffold optimization and bioisosteric replacement are key strategies in lead optimization to improve drug-like properties while maintaining or enhancing biological activity. acs.org

Scaffold Hopping: While the this compound core provides a valuable starting point, scaffold hopping can be employed to explore novel chemical space. This involves replacing the pyrazole core with other five- or six-membered heterocyclic rings that can maintain the key pharmacophoric features required for activity. The goal is to identify new scaffolds with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position.

Furan Ring: The furan ring can be replaced with other five-membered aromatic heterocycles such as thiophene (B33073) or thiazole. researchgate.net These bioisosteres can alter the electronic distribution and hydrogen bonding capacity of this part of the molecule, potentially leading to improved interactions with the target.

Methylthio Group: The methylthio group can be replaced by a variety of other functionalities. For example, a methoxy group would have a different electronic character and hydrogen bonding potential. A small alkyl group would increase lipophilicity. The choice of bioisostere would depend on the specific interactions of the methylthio group in the binding pocket and the desired changes in physicochemical properties.

The following table presents some theoretical bioisosteric replacements for the key functional groups of this compound:

Original Group Potential Bioisosteres Rationale for Replacement
2-Furyl Thienyl, Thiazolyl, Oxazolyl, PhenylModulate aromatic interactions, hydrogen bonding capacity, and metabolic stability.
Methylthio Methoxy, Ethyl, Cyclopropyl, HalogenAlter lipophilicity, polarity, metabolic stability, and steric bulk.

By systematically applying these design principles, researchers can explore the chemical space around the this compound scaffold to develop novel compounds with optimized biological activities and drug-like properties.

Q & A

Q. What are the common synthetic routes for 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole?

Methodological Answer: The synthesis typically involves introducing the methylthio (-SMe) and furyl substituents via copper-catalyzed click chemistry or nucleophilic substitution. For example:

  • Step 1: Start with a pyrazole core (e.g., 5-amino-3-(2-furyl)-1H-pyrazole) ().
  • Step 2: Introduce the methylthio group using methyl iodide or methanethiol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF ().
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity using melting point and elemental analysis ().
    Key parameters: Reaction temperature (50–80°C), catalyst (CuSO₄/ascorbate for click chemistry), and solvent choice (THF/H₂O mixtures for cycloadditions) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy: Confirm functional groups (e.g., C-S stretch at ~650 cm⁻¹, furyl C-O-C at ~1250 cm⁻¹) ().
  • NMR Analysis:
    • ¹H NMR: Identify furyl protons (δ 6.3–7.4 ppm), pyrazole protons (δ 7.5–8.2 ppm), and methylthio (-SMe) singlet (δ 2.1–2.5 ppm).
    • ¹³C NMR: Verify carbonyl (if present) and aromatic carbons ().
  • Elemental Analysis: Match experimental C, H, N, S% with theoretical values (e.g., C: ~52%, H: ~4.3%, N: ~13.6%, S: ~12.2%) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying reaction conditions?

Methodological Answer: Optimization involves systematic variation of:

  • Solvent Polarity: Higher yields reported in DMF vs. THF due to better solubility of intermediates ().
  • Catalyst Loading: Copper(I) catalysts (e.g., CuI) at 5–10 mol% improve cycloaddition efficiency ().
  • Temperature Control: Microwave-assisted synthesis (80–100°C, 15–30 min) reduces side reactions vs. conventional heating ().
  • Workup Protocols: Use aqueous extraction (NaHCO₃ for acidic byproducts) and drying agents (MgSO₄) to minimize losses .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes like carbonic anhydrase). Focus on hydrogen bonding between the furyl oxygen and active-site residues ().
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes ().
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with inhibitory activity (IC₅₀) .

Q. How to resolve contradictions in spectral data for this compound analogs?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects:

  • Tautomer Identification: Use 2D NMR (HSQC, HMBC) to distinguish between 1H-pyrazole and 2H-pyrazole forms ().
  • Solvent Standardization: Record spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts ().
  • X-ray Crystallography: Resolve ambiguity by determining crystal structures (e.g., Cambridge Structural Database references for related pyrazoles) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Prioritize enzyme inhibition and cytotoxicity assays:

  • Enzyme Inhibition: Test against carbonic anhydrase isoforms (CA I, II, IX) using stopped-flow CO₂ hydration assay ().
  • Antimicrobial Activity: Use microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) ().
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.